molecular formula C19H16ClN3O3 B14101666 3-(4-chlorophenyl)-7-methoxy-1,5-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

3-(4-chlorophenyl)-7-methoxy-1,5-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

Cat. No.: B14101666
M. Wt: 369.8 g/mol
InChI Key: RRUSNWHGJQFXPD-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-7-methoxy-1,5-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyrimidoindole core, which is known for its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-7-methoxy-1,5-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione typically involves multi-step organic reactions. One common method involves the condensation of 4-chloroaniline with a suitable methoxy-substituted indole derivative under acidic conditions. This is followed by cyclization and methylation steps to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-7-methoxy-1,5-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy or tert-butyl derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-7-methoxy-1,5-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-7-methoxy-1,5-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-bromophenyl)-7-methoxy-1,5-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
  • 3-(4-methylphenyl)-7-methoxy-1,5-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
  • 3-(4-fluorophenyl)-7-methoxy-1,5-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

Uniqueness

The uniqueness of 3-(4-chlorophenyl)-7-methoxy-1,5-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione lies in its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the chloro group, in particular, can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C19H16ClN3O3

Molecular Weight

369.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-7-methoxy-1,5-dimethylpyrimido[5,4-b]indole-2,4-dione

InChI

InChI=1S/C19H16ClN3O3/c1-21-15-10-13(26-3)8-9-14(15)16-17(21)18(24)23(19(25)22(16)2)12-6-4-11(20)5-7-12/h4-10H,1-3H3

InChI Key

RRUSNWHGJQFXPD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)C3=C1C(=O)N(C(=O)N3C)C4=CC=C(C=C4)Cl

Origin of Product

United States

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